PF15 TFA

Descripción

Contextualization within the Landscape of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby bringing the two into close spatial proximity. arvinas.comnih.gov This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the ubiquitin-proteasome system (UPS). arvinas.comnih.govresearchgate.net This catalytic mechanism, where a single PROTAC molecule can lead to the ubiquitylation and degradation of multiple target protein molecules, distinguishes PROTACs from traditional occupancy-driven inhibitors. arvinas.comnih.gov PF15 (Tfa) is positioned within this class of molecules, functioning as a PROTAC. invivochem.comglpbio.com

Design Rationale and Molecular Architecture of PF15 (Tfa) as a Bifunctional Molecule

The fundamental design of a PROTAC, including PF15 (Tfa), involves three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. arvinas.comglpbio.com This bifunctional architecture is crucial for the molecule's ability to bridge the target protein and the E3 ligase, forming a ternary complex. arvinas.comglpbio.com PF15 (Tfa) is described as a PROTAC linked by a ligand for FLT3 kinase and a ligand for the E3 ligase CRBN (Cereblon). invivochem.comglpbio.com The specific design, including the nature of the ligands and the linker, dictates the selectivity and efficiency of the targeted protein degradation. The "(Tfa)" in PF15 (Tfa) likely refers to trifluoroacetic acid, which is a common counterion or a component used in the synthesis or purification of such compounds, although its direct role in the PROTAC mechanism itself is typically related to formulation or salt form rather than the core bifunctional degradation principle. fishersci.comut.eentu.edu.sgpan-europe.infofutureenergysystems.cacore.ac.uk

Significance of Targeted Protein Degradation in Biological Systems Research

Targeted protein degradation offers several advantages in biological systems research compared to merely inhibiting protein function. By removing the protein entirely, TPD can address both the catalytic and non-catalytic functions of a protein. nih.govnih.gov This is particularly valuable for proteins that lack well-defined enzymatic active sites or have scaffolding functions that are not easily disrupted by traditional inhibitors. nih.govnih.gov TPD can lead to more complete or sustained knockdown of protein levels, potentially revealing phenotypes not observed with partial inhibition. nih.gov The catalytic nature of PROTACs means that lower concentrations of the degrader molecule may be sufficient to achieve a significant biological effect. arvinas.comnih.gov This approach is attracting substantial interest for its potential to modulate proteins previously considered "undruggable". arvinas.comnih.govnih.govnih.gov

Structure

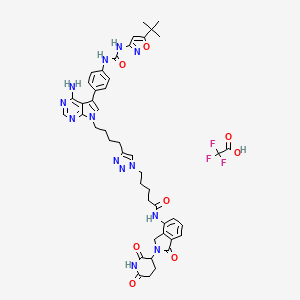

2D Structure

Propiedades

Fórmula molecular |

C46H50F3N13O8 |

|---|---|

Peso molecular |

970.0 g/mol |

Nombre IUPAC |

5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H49N13O6.C2HF3O2/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60;3-2(4,5)1(6)7/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62);(H,6,7) |

Clave InChI |

UBUIPNHJWCIQPV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Synthetic Strategies and Chemical Derivatization of Pf15 Tfa

Advanced Methodologies for PROTAC Conjugate Synthesis

Advanced methodologies for PROTAC conjugate synthesis aim to efficiently and selectively join the three key components: the POI ligand, the E3 ligase ligand, and the linker. researchgate.netacs.org These strategies often employ chemoselective reactions and orthogonal protection schemes to navigate the complexity of these heterobifunctional molecules. researchgate.netacs.org Common linking strategies include amide bond formation, N- and O-alkylations, nucleophilic aromatic substitution (SNAr), acylation, and Williamson ether synthesis. researchgate.netacs.org However, traditional methods can suffer from poor reactivity, low chemoselectivity, and lack of atom economy, often necessitating multi-step routes and extensive use of protecting groups. researchgate.netacs.org

To address these challenges, researchers are exploring simplified approaches. For instance, one-pot synthesis strategies, such as those utilizing Ugi reactions or photocatalytic C(sp2)-C(sp3) cross-coupling followed by amide formation, have been developed to expedite PROTAC synthesis. researchgate.net The use of pre-formed E3-ligase-linker intermediates with reactive handles amenable to robust transformations is also employed for the automation-supported, library synthesis of PROTACs, enabling rapid access to these conjugates. chemrxiv.org Solid-phase approaches are also being explored for PROTAC synthesis, offering potential advantages over conventional solution-phase methods by allowing for diverse chemistries and topographies to be incorporated. researchgate.net

Importance of Trifluoroacetic Acid (TFA) in Peptide and PROTAC Synthesis and Purification Protocols

Trifluoroacetic acid (TFA) plays a significant role in the synthesis and purification of peptides and, by extension, peptide-containing or peptide-mimetic PROTACs. In solid-phase peptide synthesis (SPPS), TFA is commonly used in high concentrations for the cleavage of the synthesized peptide from the solid support resin and the removal of protecting groups from amino acid side chains. mdpi.comaurigeneservices.comresearchgate.net For instance, in Fmoc-based SPPS, while the Fmoc group is base-labile, many side-chain protecting groups, such as tert-butyl (tBu) esters and ethers, Pbf, Trt, and Boc, are acid-labile and removed by concentrated TFA solutions. aurigeneservices.com In Boc-based SPPS, TFA is used in each cycle for the removal of the Nα-Boc group. researchgate.net

Beyond synthesis, TFA is a common mobile phase additive and ion-pair reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), a widely used technique for peptide and PROTAC purification. mdpi.comlcms.cz Its low pH environment protonates carboxyl groups, reducing secondary interactions, while it can also form ion-pairs with positively charged functional groups, increasing hydrophobic interactions with the stationary phase. lcms.cz This dual function helps improve chromatographic separation and peak shapes. lcms.cz

Residual TFA and its Implications for Downstream Chemical and Biological Characterization

Despite its utility in synthesis and purification, the presence of residual TFA in the final peptide or PROTAC product can have significant implications for downstream chemical and biological characterization. thermofisher.comnih.govnih.gov TFA can interfere with mass spectrometry (MS) detection by inhibiting ionization efficiency and causing signal suppression, making it difficult to detect and characterize potential low abundance impurities. lcms.cz This necessitates the use of alternative acidic modifiers like formic acid for LC/MS analysis, although this can affect sample interaction with the stationary phase compared to TFA. lcms.cz

Furthermore, residual TFA, often present as the trifluoroacetate (B77799) counterion in isolated peptide or PROTAC salts, can affect the accuracy and reproducibility of various cellular and biological assays. nih.govnih.gov While TFA salts are generally considered neutral and unreactive with no known specific receptor binding, effects have been reported at higher exposures. unep.org The presence of residual TFA or the trifluoroacetate counterion is a debated issue, as it can be detrimental to biological material and potentially impact biological activity in in vitro, ex vivo, and in vivo studies. nih.gov Methods like ion chromatography are employed to evaluate peptides for residual TFA, fluoride, and acetate, helping to verify the effectiveness of purification processes. thermofisher.com Studies have shown that even after purification techniques like gel permeation chromatography (GPC), appreciable levels of TFA can remain in peptide samples. thermofisher.com

Design and Synthesis of PF15 (Tfa) Analogs for Structure-Activity Relationship Studies

The design and synthesis of analogs of compounds like PF15 are crucial for structure-activity relationship (SAR) studies. nih.govchemrxiv.orgrsc.orgnih.gov SAR studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. nih.govchemrxiv.orgrsc.orgnih.gov For PROTACs, this involves systematically altering the POI ligand, the E3 ligase ligand, or the linker to optimize factors such as target binding affinity, E3 ligase recruitment, ternary complex formation, and ultimately, target protein degradation efficiency. chemrxiv.orgnih.gov

Given that PF15 is a PROTAC targeting FLT3-ITD and recruiting CRBN medchemexpress.commedchemexpress.com, SAR studies on PF15 analogs would likely involve modifications to the FLT3-binding motif, the CRBN-binding motif, or the linker connecting them. The linker's length, composition, and point of attachment significantly influence PROTAC activity and physicochemical properties. acs.orgchemrxiv.orgnih.gov Exploring diverse linker designs, moving beyond simple linear or PEG-based chains to more rigid motifs, is an ongoing area of research in PROTAC development. acs.org Rapid parallel synthesis methodologies, including nanomole-scale array synthesis and direct screening of reaction mixtures, are being developed to accelerate PROTAC SAR exploration by enabling the rapid generation and testing of numerous analogs. chemrxiv.org

Chemoenzymatic Approaches and Orthogonal Protection Strategies relevant to PF15 (Tfa) Scaffolds

Chemoenzymatic approaches and orthogonal protection strategies are valuable tools in the synthesis of complex molecules, including those that might serve as scaffolds for PROTACs like PF15. Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical transformations, offering potential advantages in terms of efficiency, selectivity, and sustainability. youtube.combiorxiv.orgnih.gov While direct examples specifically linking chemoenzymatic synthesis to PF15 scaffolds were not found in the search results, this approach is being explored in the context of targeted protein degradation, such as in the chemoenzymatic conjugation of ligands to antibodies for LYTACs. nih.gov

Orthogonal protection strategies are essential in multi-step synthesis, particularly when dealing with polyfunctional molecules like peptides or PROTACs. researchgate.netacs.orgaurigeneservices.comsigmaaldrich.comcatsci.com Orthogonal protecting groups can be removed selectively under different sets of reaction conditions without affecting other protecting groups present in the molecule. aurigeneservices.comsigmaaldrich.com This allows for the sequential deprotection and modification of specific functional groups, which is critical for the controlled assembly of complex structures. aurigeneservices.comsigmaaldrich.com In peptide synthesis, for example, the Fmoc/tBu strategy utilizes protecting groups that are orthogonal to each other, allowing for the stepwise elongation of the peptide chain and subsequent cleavage and side-chain deprotection using TFA. aurigeneservices.comresearchgate.net For PROTAC synthesis, orthogonal conditions or protection/deprotection sequences are commonly employed to achieve the chemoselective linking of the POI ligand and E3 ligase ligand to the linker. researchgate.netacs.org Identifying suitable orthogonal protecting group strategies is a key consideration in PROTAC route scouting and process development, especially for complex structures. catsci.com

Data Tables

Based on the search results, specific quantitative data directly related to the synthesis and derivatization yields or detailed analytical characterization of PF15 (Tfa) itself was limited. However, the search results provided data on the effects of residual TFA and biological activity of PF15.

Here's a table summarizing the impact of residual TFA on peptide samples:

| Sample Type | Purification Method | Residual TFA (% by dry weight) | Other Anions Detected | Citation |

| Crude in-process peptide | None | 19.6 | Chloride (0.02%), Sulfate (1.0%) | thermofisher.com |

| GPC-purified in-process peptide | GPC | 16.7 | Chloride (0.83%), Sulfate (2.6%), Fluoride (0.026%), Nitrate (0.014%) | thermofisher.com |

Here's a table summarizing some biological activity data for PF15:

| Cell Line | PF15 Concentration Range | Incubation Time | Observed Effect | DC50 (if available) | Citation |

| MV4-11 (FLT3-ITD pos) | 0-1000 nM | 72 h | Good anti-proliferation activity | Not specified | medchemexpress.com |

| Molm-13 (FLT3-ITD pos) | 0-1000 nM | 72 h | Good anti-proliferation activity | Not specified | medchemexpress.com |

| BaF3 (various FLT3 mutations) | 0-1000 nM | 72 h | Good anti-proliferation activity | Not specified | medchemexpress.com |

| BaF3-FLT3-ITD | 1-1000 nM | 6 h | Dose-dependent FLT3 degradation | Not specified | medchemexpress.com |

| BaF3-FLT3-ITD | 10-1000 nM | 6 h | Dramatically inhibits pFLT3 and pSTAT5 | Not specified | medchemexpress.com |

| BaF3-FLT3-ITD | 15.6-2000 nM | 24 h | Induces FLT3 degradation | 76.7 nM | medchemexpress.commedchemexpress.com |

Detailed Research Findings

Research findings highlight the importance of PF15 as a selective degrader of FLT3-ITD, showing potent anti-proliferative activity in FLT3-ITD-positive cell lines. medchemexpress.commedchemexpress.com Studies indicate that PF15 induces FLT3 degradation in a dose- and time-dependent manner and significantly inhibits the phosphorylation of FLT3 and STAT5. medchemexpress.com The DC50 value for FLT3 degradation in BaF3-FLT3-ITD cells was determined to be 76.7 nM. medchemexpress.commedchemexpress.com These findings underscore the potential of PF15 as a therapeutic agent for leukemia. medchemexpress.commedchemexpress.com

Furthermore, research into PROTAC synthesis methodologies, including advanced coupling strategies and the use of orthogonal protection, directly informs the potential synthetic routes for PF15 and its analogs. researchgate.netacs.org The challenges associated with residual TFA in purification and its impact on biological assays are also critical considerations in the development and characterization of PF15 (Tfa). thermofisher.comnih.gov

Molecular Mechanisms of Action of Pf15 Tfa

E3 Ubiquitin Ligase Recruitment: Specific Interactions with Cereblon (CRBN)

A key aspect of PF15 (Tfa)'s mechanism is its ability to recruit the E3 ubiquitin ligase Cereblon (CRBN). CRBN is a substrate recognition component of the CRL4A-CRBN E3 ubiquitin ligase complex researchgate.netresearchgate.netnih.gov. PF15 (Tfa) contains a specific ligand moiety that facilitates binding to CRBN medchemexpress.comneo-biotech.cominvivochem.commedchemexpress.comglpbio.com. This interaction is crucial as it brings the degradation machinery into proximity with the target protein. The binding of PROTACs like PF15 (Tfa) to CRBN can alter the ligase's substrate specificity, leading to the ubiquitination of proteins that are not typical CRBN substrates researchgate.netnih.gov.

Target Protein Engagement and Specificity: FLT3-ITD Kinase Recognition

PF15 (Tfa) is designed to selectively engage with FLT3-ITD kinase. FLT3 is a receptor tyrosine kinase that plays a significant role in the hematopoietic system, and internal tandem duplication (ITD) mutations in FLT3 are frequently observed in acute myeloid leukemia (AML) and are associated with poor prognosis preprints.orgmdpi.comresearchgate.net. The PROTAC molecule incorporates a ligand specifically designed to bind to FLT3-ITD medchemexpress.comneo-biotech.cominvivochem.commedchemexpress.comglpbio.com. This selective binding is essential for directing the degradation machinery to the intended target while sparing other cellular proteins.

Ternary Complex Formation Dynamics and Structural Requirements

The functional activity of PF15 (Tfa) relies on the formation of a ternary complex consisting of the E3 ligase (CRBN), the PROTAC molecule (PF15 (Tfa)), and the target protein (FLT3-ITD) glpbio.com. The PROTAC acts as a molecular bridge, simultaneously binding to CRBN and FLT3-ITD, thereby bringing them into close proximity glpbio.com. The formation of this complex is a critical step that enables the transfer of ubiquitin from an E2 enzyme to the target protein, marking it for proteasomal degradation glpbio.com. The structural requirements for stable and effective ternary complex formation are complex and involve specific protein-protein interactions mediated by the PROTAC. While structural information for the PF15 (Tfa)-mediated ternary complex specifically might not be readily available, studies on other PROTACs targeting FLT3 or utilizing CRBN highlight the importance of the linker length and composition, as well as the binding interfaces between the PROTAC, the E3 ligase, and the target protein, in facilitating productive complex formation nih.gov.

Downstream Signaling Pathway Modulation Following FLT3-ITD Degradation by PF15 (Tfa)

The degradation of FLT3-ITD by PF15 (Tfa) leads to the disruption of downstream signaling pathways that are constitutively activated by the mutated kinase.

Regulation of FLT3 Phosphorylation

FLT3-ITD is a constitutively active kinase, leading to aberrant phosphorylation of itself and downstream signaling molecules preprints.orgmdpi.com. PF15 (Tfa)-mediated degradation of FLT3-ITD results in a significant reduction in the levels of the FLT3 protein. This depletion directly leads to a decrease in FLT3 phosphorylation, effectively shutting down the aberrant kinase activity medchemexpress.comneo-biotech.commedchemexpress.cominvivochem.com. Research findings demonstrate a dose-dependent and time-dependent induction of FLT3 degradation by PF15 (Tfa), correlating with reduced FLT3 phosphorylation medchemexpress.cominvivochem.com.

Here is a table illustrating the effect of PF15 on FLT3 degradation and phosphorylation:

| PF15 Concentration (nM) | FLT3 Degradation | FLT3 Phosphorylation Inhibition |

| Low | Partial | Partial |

| Increasing | Dose-dependent | Dose-dependent |

| 76.7 (DC50) | 50% Degradation | Significant Inhibition |

| 100 | Significant | Dramatic Inhibition |

| High | Substantial | Substantial |

*Based on research findings in BaF3-FLT3-ITD cells medchemexpress.cominvivochem.com.

Impact on STAT5 Phosphorylation and Signaling Cascades

Here is a table summarizing the impact of PF15 on FLT3 and STAT5 phosphorylation:

| Cell Line | PF15 Concentration (nM) | Effect on FLT3 Phosphorylation | Effect on STAT5 Phosphorylation |

| BaF3-FLT3-ITD | 1, 3, 10, 30, 100, 300, 1000 | Dose-dependent inhibition | Significant inhibition |

| BaF3-FLT3-ITD-D835V | 10, 30, 100, 300, 1000 | Dramatic inhibition at 100 nM | Dramatic inhibition at 100 nM |

| BaF3-FLT3-ITD-F691L | 10, 30, 100, 300, 1000 | Dramatic inhibition at 100 nM | Dramatic inhibition at 100 nM |

*Based on research findings medchemexpress.cominvivochem.com.

Cellular Response Pathways Initiated by PF15 (Tfa)-Mediated Degradation

The targeted degradation of FLT3-ITD by PF15 (Tfa) triggers several cellular response pathways, primarily aimed at inhibiting the growth and survival of cells reliant on the aberrant FLT3-ITD signaling. The significant inhibition of FLT3 and STAT5 phosphorylation by PF15 (Tfa) leads to a suppression of proliferation in FLT3-ITD-positive cells medchemexpress.comneo-biotech.commedchemexpress.cominvivochem.combioscience.co.ukmedchemexpress.com. This anti-proliferative effect is a direct consequence of disrupting the oncogenic signaling driven by FLT3-ITD. While not explicitly within the scope of this article to detail all cellular responses, the primary outcome is the inhibition of cell growth and potential induction of apoptosis in susceptible cells.

Structure Activity Relationship Sar Studies of Pf15 Tfa and Analogs

Ligand Design Principles within the PROTAC Framework for Enhanced Degradation

The fundamental principle guiding PROTAC design involves the strategic conjugation of a ligand that binds to the protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase, all connected through a chemical linker. glpbio.comnih.govarxiv.orgresearchgate.net This molecular architecture is intended to induce spatial proximity between the POI and the E3 ligase, thereby facilitating the transfer of ubiquitin to the target protein and its subsequent proteasomal degradation. glpbio.comnih.govarxiv.orgmdpi.com Achieving enhanced degradation necessitates a meticulous approach to the design of each PROTAC component: the POI-binding ligand, the E3 ligase-recruiting ligand, and the intervening linker. glpbio.comnih.govarxiv.org The overarching goal of these design principles is to optimize the formation, stability, and functional orientation of the ternary complex, as this intermediate is paramount for efficient target degradation. glpbio.comnih.govarxiv.orgbiorxiv.orgelifesciences.org A key advantage of PROTACs over traditional occupancy-based inhibitors is their catalytic mode of action, allowing a single PROTAC molecule to mediate the degradation of multiple copies of the target protein. glpbio.comnih.govmdpi.combiorxiv.org

Elucidation of Structural Determinants Governing FLT3 Kinase Binding Affinity

The design of PF15 incorporates an analogue of a pyrrolopyrimidine-based FLT3 inhibitor as its POI-targeting ligand. researchgate.net The intrinsic binding affinity of this ligand for FLT3 kinase is a primary factor dictating the PROTAC's capacity to effectively engage its intended target. Comprehensive SAR investigations on FLT3 inhibitors, including various pyrrolo[2,3-d]pyrimidine derivatives, have shed light on the specific structural motifs and substituents that confer high potency. researchgate.netmdpi.com For instance, strategic modifications at defined positions within the pyrrolo[2,3-d]pyrimidine core have been shown to significantly modulate inhibitory activity, particularly against prevalent oncogenic mutations like FLT3-ITD and FLT3-D835V, which are often associated with resistance to certain therapeutic agents. researchgate.net The structural features critical for robust FLT3 binding typically involve specific interactions with amino acid residues lining the ATP-binding pocket of the kinase domain.

Analysis of Structural Features Influencing E3 Ligase (CRBN) Recruitment Efficiency

PF15 is specifically engineered to engage and recruit the E3 ubiquitin ligase CRBN. medchemexpress.commedchemexpress.comglpbio.cominvivochem.commedchemexpress.comglpbio.com The efficiency of this recruitment process is directly influenced by the structural characteristics of the CRBN-binding ligand, which in the case of PF15 is based on a thalidomide (B1683933) or pomalidomide (B1683931) scaffold. medchemexpress.comnih.gov The molecular interaction between the PROTAC's E3 ligase-binding module and CRBN is indispensable for bringing the target protein into the spatial vicinity required for ubiquitination by the E3 ligase complex. glpbio.comnih.govarxiv.org SAR studies focused on CRBN binders have been instrumental in identifying specific chemical functionalities and their optimal placement that enhance binding affinity and induce the necessary conformational rearrangements in CRBN to facilitate productive ternary complex formation and subsequent substrate ubiquitination. biorxiv.orgnih.gov

Conformational Landscape and its Correlation with Degradation Potency

The conformational flexibility of a PROTAC molecule, particularly the dynamic nature of its linker, significantly influences its capacity to simultaneously bind to both the target protein (FLT3) and the E3 ligase (CRBN) and to effectively induce the formation of a stable and functionally active ternary complex. arxiv.orgelifesciences.orgchemrxiv.org The conformational landscape of a molecule describes the ensemble of accessible three-dimensional structures it can adopt. Understanding how the PROTAC's conformation adapts upon binding to each individual protein and within the assembled ternary complex is of critical importance. elifesciences.orgchemrxiv.org Advanced computational techniques, such as molecular dynamics simulations, are employed to explore these complex conformational dynamics and to establish correlations between specific conformational states and observed degradation potency. elifesciences.orgnih.govchemrxiv.org The optimal conformational arrangement within the ternary complex facilitates the efficient transfer of ubiquitin from the E2 enzyme, which is recruited by the E3 ligase, to specific lysine (B10760008) residues on the target protein, marking it for degradation.

Advanced Analytical and Spectroscopic Characterization of Pf15 Tfa

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule, providing definitive information about its elemental composition. For PF15 (Tfa), HRMS is essential to confirm the molecular weight of the PF15 component and to identify the presence and stoichiometry of the associated trifluoroacetate (B77799) counterion(s). HRMS offers high mass accuracy, typically in the millimass or even sub-millimass range, which allows for the differentiation of compounds with very similar nominal masses but different elemental compositions. researchgate.net

In the context of PF15 (Tfa), HRMS can be used to:

Verify the theoretical monoisotopic mass of the PF15 cation.

Identify the molecular ion peak(s) corresponding to PF15 associated with one or more trifluoroacetate anions.

Determine the exact mass-to-charge ratio (m/z) of these species.

Provide empirical formula confirmation based on the accurate mass measurements.

Studies involving compounds purified or analyzed in the presence of TFA often utilize HRMS for characterization. For instance, the HRMS of a compound synthesized as a TFA salt showed a calculated mass for the protonated species [M+H]+ and a found mass that closely matched, confirming the molecular formula of the cation. uni-regensburg.de Another study on fluorinated chelates reported HRMS data (ESI) including the calculated and found m/z values for the protonated species [M+H]+, further illustrating the application of HRMS for confirming the mass of the organic molecule, even when associated with a counterion. rsc.org The accurate mass determination by HRMS is vital for confirming the identity and purity of PF15 (Tfa) preparations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure, conformation, and dynamics of organic molecules. For PF15 (Tfa), both 1H and 13C NMR are typically employed to assign resonances to specific nuclei within the PF15 structure, providing information on the connectivity and chemical environment of atoms. rsc.org The presence of fluorine atoms in the trifluoroacetate counterion also makes 19F NMR particularly valuable. copernicus.org

NMR spectroscopy can provide:

Identification of different proton and carbon environments within the PF15 molecule. rsc.org

Information about the relative number of nuclei in each environment (from integration of 1H NMR signals).

Insights into the coupling between adjacent nuclei, aiding in the assignment of resonances and confirmation of connectivity.

Data on molecular conformation and dynamics, especially through variable-temperature NMR experiments or the analysis of coupling constants.

Studies have reported using 1H and 13C NMR to characterize organic compounds, including those prepared as TFA salts. For example, 1H and 13C NMR data in D2O and CDCl3 solvents have been presented, showing characteristic chemical shifts and coupling patterns that help confirm the structure of the synthesized molecules. rsc.org

Application of 19F NMR for probing Trifluoroacetic Acid (TFA) related interactions within PF15 (Tfa) systems

19F NMR spectroscopy is particularly sensitive to the electronic environment of fluorine atoms and is highly useful for directly probing the trifluoroacetate counterion in PF15 (Tfa) systems. The 19F NMR signal of the CF3 group in TFA is typically observed as a singlet, and its chemical shift can be influenced by the surrounding environment, including interactions with the PF15 cation. dovepress.com

Applications of 19F NMR in such systems include:

Confirmation of the presence of the trifluoroacetate anion.

Assessment of the purity of PF15 (Tfa) with respect to residual TFA or other fluorinated impurities.

Investigation of potential interactions between the PF15 cation and the trifluoroacetate anion, which may manifest as changes in the 19F chemical shift or linewidth.

Using TFA or a fluorinated standard like perfluorobenzene as an internal or external reference for 19F NMR experiments. rsc.orgcopernicus.org

The chemical shift of the TFA CF3 group in 19F NMR spectra can vary depending on factors such as solvent polarity, concentration, and interactions with the substrate. dovepress.com This variability can be exploited to study the behavior of TFA within the PF15 (Tfa) matrix. For instance, 19F NMR has been used to analyze fluorinated acids, including TFA, in environmental water samples, demonstrating its utility in detecting and quantifying TFA in complex matrices. nih.gov Referencing 19F NMR spectra to a known standard like TFA in D2O at -76.55 ppm is a common practice. rsc.org

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of PF15 (Tfa) and for isolating it from reaction mixtures or impurities. These methods separate components based on their differential interactions with a stationary phase and a mobile phase.

Commonly used advanced chromatographic techniques include:

High-Performance Liquid Chromatography (HPLC): Widely used for both analytical purity assessment and preparative isolation of compounds. mdpi.com

Gas Chromatography (GC): Applicable for volatile compounds or for analyzing volatile impurities like residual solvents. nist.gov

Chromatography plays a vital role in the purification and analysis of synthetic compounds, often in conjunction with detection methods like UV-Vis spectroscopy or mass spectrometry. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

HPLC is a cornerstone technique for the analysis and purification of non-volatile and semi-volatile compounds like PF15 (Tfa). It offers high resolving power and can be adapted for both analytical-scale purity checks and larger-scale preparative isolations. mdpi.comresearchgate.net

Key aspects of HPLC for PF15 (Tfa) include:

Purity Assessment: Analytical HPLC is used to determine the percentage purity of PF15 (Tfa) and to identify and quantify impurities. mdpi.com

Method Development: Optimization of stationary phase (e.g., reversed-phase C18), mobile phase composition (often involving water, acetonitrile (B52724), and modifiers like TFA), flow rate, and detection wavelength (e.g., UV) is crucial for achieving adequate separation. google.comobrnutafaza.hr

Preparative Isolation: Preparative HPLC allows for the isolation of purified PF15 (Tfa) from crude synthesis mixtures, enabling the collection of material for further characterization or use. diva-portal.org

TFA is frequently used as a mobile phase additive in reversed-phase HPLC, particularly for the separation of peptides and other basic compounds. sielc.comwaters.com It acts as an ion-pairing agent, which can improve peak shape and retention. sielc.comwaters.com However, the use of TFA in HPLC coupled with Mass Spectrometry (LC-MS) can lead to ion suppression, negatively impacting sensitivity. waters.comnih.govresearchgate.net Despite this, TFA remains a common component in HPLC mobile phases for UV detection due to its UV transparency and ability to provide good chromatographic resolution. waters.com Various mobile phase compositions utilizing TFA in water and acetonitrile have been reported for HPLC separations. obrnutafaza.hr

Infrared (IR) Spectroscopy for Conformational Analysis and Detection of TFA Residuals

IR spectroscopy can offer:

Identification of characteristic absorption bands corresponding to bonds and functional groups within PF15.

Insights into the conformational state of the PF15 molecule based on shifts and changes in absorption bands.

Detection of the presence of the trifluoroacetate anion, which exhibits strong characteristic IR absorption bands. nih.govresearchgate.net

The presence of TFA can significantly interfere with the interpretation of IR spectra, particularly in regions where the vibrational modes of TFA overlap with those of PF15. nih.govnih.gov This is especially relevant when analyzing samples that have not been completely purified from TFA used during synthesis or purification. nih.govnih.gov

Strategies for Spectral Deconvolution in the Presence of TFA Interference

The strong IR absorption bands of TFA can obscure or overlap with the signals of the compound of interest, making spectral interpretation challenging. nih.govnih.gov Strategies for spectral deconvolution are employed to mitigate this interference and extract the relevant spectral information pertaining to PF15.

Approaches for dealing with TFA interference in IR spectroscopy include:

Spectral Subtraction: Subtracting a scaled spectrum of pure TFA from the spectrum of the PF15 (Tfa) sample. nih.govresearchgate.net This requires accurate determination of the TFA concentration in the sample and careful scaling of the TFA reference spectrum. nih.govresearchgate.net

Fourier Self-Deconvolution (FSD): A mathematical technique that can be applied to sharpen overlapping bands in the IR spectrum, potentially helping to resolve signals from PF15 that are obscured by TFA. researchgate.netyoutube.com

Baseline Correction: Applying appropriate baseline correction procedures to account for sloping or undulating baselines, which can be caused by factors including interference effects. lbl.gov

Research has demonstrated the effectiveness of spectral subtraction techniques for removing the contribution of TFA from IR spectra of synthetic peptides, allowing for the study of the peptide's conformation. nih.govresearchgate.net Specific strong TFA bands, such as those around 1147 cm-1 and 1200 cm-1, are often targeted for subtraction. nih.govresearchgate.net While spectral subtraction can be effective, it requires careful implementation to avoid introducing artifacts or distorting the remaining spectrum. nih.gov

Biophysical Methods for Quantitative Analysis of Ligand-Protein Interactions (e.g., binding kinetics, thermodynamics)

PF15 (Tfa) functions as a Proteolysis-Targeting Chimera (PROTAC), a class of bifunctional molecules designed to induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. glpbio.cominvivochem.com In the case of PF15 (Tfa), the target protein is FLT3 kinase, and the recruited E3 ligase component is Cereblon (CRBN). glpbio.cominvivochem.com The mechanism of action for PROTACs critically involves the formation of a transient ternary complex consisting of the target protein, the PROTAC molecule, and the E3 ligase. glpbio.com Understanding the interactions within this complex and the binary interactions between the PROTAC and its individual protein partners (FLT3 and CRBN) is crucial for elucidating its mechanism and optimizing its activity. Biophysical methods provide quantitative insights into these molecular interactions, specifically regarding binding kinetics and thermodynamics.

Binding kinetics describe the rates at which a ligand binds to its target (association rate constant, kon) and dissociates from it (dissociation rate constant, koff). These rates are fundamental to understanding the transient nature of PROTAC-induced ternary complexes, which is often linked to catalytic degradation efficiency. glpbio.com The ratio of koff to kon determines the equilibrium dissociation constant (KD), a measure of binding affinity. A lower KD indicates higher binding affinity. For PROTACs, the affinities for both the target protein and the E3 ligase, as well as the kinetics of ternary complex formation and dissociation, are critical parameters influencing their effectiveness.

Various biophysical techniques are employed to quantitatively analyze protein-ligand interactions, including those involving PROTACs. Techniques such as Bio-Layer Interferometry (BLI) and Grating-Coupled Interferometry (GCI) are commonly used to measure binding kinetics (kon, koff) and affinity (KD) by monitoring the association and dissociation of molecules in real-time on a sensor surface. These methods can be adapted to study the binary interactions of PF15 (Tfa) with isolated FLT3 or CRBN, as well as the formation and stability of the ternary FLT3:PF15 (Tfa):CRBN complex.

While biophysical methods are essential for the comprehensive characterization of PROTACs like PF15 (Tfa), specific detailed data regarding the binding kinetics and thermodynamics of PF15 (Tfa) with its target FLT3, the E3 ligase CRBN, or the resulting ternary complex were not available in the provided search results. Research in this area would typically involve quantitative measurements using the aforementioned techniques to determine parameters such as KD, kon, koff, and potentially thermodynamic parameters to fully understand the molecular interactions driving PF15 (Tfa)'s degradation activity.

Computational Chemistry and Molecular Modeling Investigations of Pf15 Tfa

Molecular Dynamics Simulations for Understanding PF15 (Tfa)-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and stability of molecular systems over time. In the context of PROTACs, MD simulations are crucial for understanding the formation, stability, and dynamics of the ternary complex formed between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. invivochem.comfmhconveyors.comescholarship.orgresearcher.liferesearchgate.netrsc.org These simulations can provide detailed information about the conformational changes that occur upon complex formation, the nature of the interactions stabilizing the complex, and the flexibility of the linker connecting the two ligands within the PROTAC.

For a PROTAC like PF15, which targets FLT3 and CRBN, MD simulations could be used to model the dynamic interaction between PF15, FLT3 kinase, and CRBN. Such simulations could help elucidate how the PROTAC brings the two proteins into proximity and how stable this induced complex is. This stability is critical for efficient ubiquitination and degradation of the target protein. MD simulations can also explore the influence of the linker length and composition of PF15 on the conformation and stability of the ternary complex. While MD simulations are highly relevant for understanding the behavior of PROTACs like PF15, specific published results detailing MD simulations of the PF15 (Tfa)-FLT3-CRBN ternary complex were not found in the provided search results.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic structure, properties, and reactivity of molecules at a fundamental level. escholarship.orgresearchgate.netacs.orgresearchgate.netwikipedia.orgdocsity.com These calculations can provide insights into aspects such as molecular geometry, charge distribution, frontier molecular orbitals, and reaction pathways. For PROTAC molecules or their individual components, quantum chemical calculations can help in understanding their intrinsic chemical behavior and potential interactions.

Applying quantum chemical methods to PF15 (Tfa) could involve analyzing the electronic properties of its FLT3-binding ligand, the CRBN-recruiting ligand, and the linker region. This could provide insights into their reactivity and how they might interact with residues in the binding pockets of FLT3 and CRBN. Such calculations can also be used to predict potential metabolic liabilities or degradation pathways of the molecule itself, separate from the PROTAC-mediated protein degradation. However, specific results from quantum chemical calculations focused on the electronic structure or reactivity prediction of PF15 (Tfa) in the context of its PROTAC function were not identified in the provided search results.

In Silico Docking and Scoring Approaches for Ligand-Target and Ternary Complex Prediction

In silico docking and scoring methods are widely used in computational chemistry to predict the binding modes and affinities of small molecules to their protein targets. escholarship.orgresearchgate.netrsc.orgnih.govnih.gov In the field of PROTACs, these techniques are applied to predict the binding of the target protein ligand to the target protein, the E3 ligase ligand to the E3 ligase, and most importantly, the formation and geometry of the ternary complex involving the target protein, the PROTAC, and the E3 ligase. escholarship.orgnih.gov

For PF15 (Tfa), docking studies could be used to predict how the FLT3-binding moiety interacts with FLT3 kinase and how the CRBN-recruiting moiety binds to CRBN. Furthermore, and critically for PROTACs, docking and scoring approaches can be adapted to model the formation of the ternary complex, predicting the relative orientation of FLT3 and CRBN when bridged by PF15. This is essential for determining if the proteins are brought into a configuration conducive to ubiquitination by the E3 ligase. While in silico docking is a standard tool in PROTAC research, specific docking or scoring results detailing the interactions of PF15 (Tfa) with FLT3 and CRBN, or predictions for its ternary complex structure, were not found in the provided search results.

Predictive Modeling for Structure-Activity Relationship (SAR) Enhancement and Rational Design

Predictive modeling, including quantitative structure-activity relationship (QSAR) and structure-activity relationship (SAR) studies, utilizes computational methods to build models that correlate chemical structure with biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, untested compounds and guide the rational design of molecules with improved properties. In PROTAC development, predictive modeling is employed to understand how modifications to the target ligand, E3 ligase ligand, or linker affect the PROTAC's ability to form the ternary complex and induce target degradation. invivochem.comfmhconveyors.com

For PF15 (Tfa), predictive modeling approaches could be applied to analyze the relationship between variations in its structure (e.g., modifications to the ligands or linker) and its observed degradation efficiency against FLT3-ITD. medchemexpress.cominvivochem.commedchemexpress.commedchemexpress.com This could help identify key structural features that contribute to its potency and selectivity, informing the design of optimized PF15 analogs. While SAR studies are fundamental to drug discovery and PROTAC optimization, specific predictive modeling or SAR enhancement studies focused explicitly on PF15 (Tfa) were not detailed in the provided search results.

Development of Computational Models for PROTAC Degradation Pathways

Computational models are being developed to simulate and understand the entire PROTAC-mediated protein degradation pathway. invivochem.comescholarship.orgnih.govresearchgate.netacs.orgmolbiolcell.orggdut.edu.cn These models aim to capture the complex series of events, starting from the formation of the ternary complex, through the ubiquitination of the target protein by the E3 ligase, and finally, the recognition and degradation of the ubiquitinated protein by the proteasome. Modeling these pathways requires integrating information about protein-protein interactions, enzyme kinetics, and cellular processes.

Preclinical Research Applications of Pf15 Tfa As a Chemical Probe

Utilization in In Vitro and In Vivo Leukemia Research Models for Mechanistic Studies

PF15 (Tfa) has been extensively utilized in both in vitro and in vivo leukemia research models to elucidate the mechanisms underlying its activity as a FLT3-ITD degrader. In vitro studies have employed various FLT3-ITD positive cell lines, including MV4-11, Molm-13, and BaF3 cells engineered to express FLT3-ITD and certain resistant mutations like ITD-D835V and ITD-F691L. invivochem.commedchemexpress.com

Research findings indicate that PF15 (Tfa) effectively inhibits the proliferation of these FLT3-ITD positive cell lines. invivochem.commedchemexpress.commedchemexpress.comtargetmol.com Mechanistically, this anti-proliferative effect is linked to the compound's ability to downregulate the phosphorylation of both FLT3 and its downstream signaling molecule STAT5. invivochem.commedchemexpress.commedchemexpress.comtargetmol.comnih.gov Studies in BaF3-FLT3-ITD cells have demonstrated that PF15 (Tfa) induces FLT3 degradation in a dose-dependent manner. invivochem.commedchemexpress.com The degradation of FLT3 is also time-dependent, with significant degradation observed within hours of treatment. invivochem.commedchemexpress.com

In vivo studies using mouse models, such as the BaF3-FLT3-ITD xenograft model and an in situ model, have further supported the potential of PF15 (Tfa) in leukemia research. invivochem.commedchemexpress.commedchemexpress.comtargetmol.comnih.gov These models have shown that PF15 (Tfa) can inhibit tumor growth and prolong the median survival in mice harboring FLT3-ITD-driven leukemia. invivochem.commedchemexpress.commedchemexpress.comtargetmol.comnih.gov

In Vitro Anti-Proliferation Activity of PF15 (Tfa) invivochem.com

| Cell Line | FLT3 Mutation Status | IC₅₀ (nM) |

| MV4-11 | FLT3-ITD | 4.83 |

| Molm-13 | FLT3-ITD | 4.01 |

| BaF3-FLT3-ITD | FLT3-ITD | 7.85 |

| BaF3-FLT3-ITD-D835V | FLT3-ITD, D835V | 120.1 |

| BaF3-FLT3-ITD-F691L | FLT3-ITD, F691L | 116.6 |

In Vitro FLT3 Degradation by PF15 (Tfa) in BaF3-FLT3-ITD Cells invivochem.commedchemexpress.com

| Parameter | Value |

| DC₅₀ (nM) | 76.7 |

Target Validation Studies for FLT3-ITD in Cell-Based Systems

Cell-based systems have been crucial for validating FLT3-ITD as a target for degradation by PF15 (Tfa). These studies have confirmed the selective activity of PF15 (Tfa) against FLT3-ITD. invivochem.cominvivochem.commedchemexpress.commedchemexpress.comtargetmol.com The observed dose-dependent degradation of FLT3 protein in FLT3-ITD expressing cells directly validates FLT3-ITD as the primary target of PF15 (Tfa)'s degradative function. invivochem.commedchemexpress.com

Furthermore, the significant downregulation of phosphorylated FLT3 and STAT5 levels upon treatment with PF15 (Tfa) in FLT3-ITD positive cells provides strong evidence that the degradation of FLT3-ITD disrupts its downstream signaling pathway, which is critical for the proliferation and survival of these leukemia cells. invivochem.commedchemexpress.commedchemexpress.comtargetmol.comnih.gov This inhibition of downstream signaling further supports the functional validation of FLT3-ITD as a relevant therapeutic target in this context.

Exploration of FLT3-ITD Degradation in Disease Pathophysiology through Research Models

Research models have allowed for the exploration of how FLT3-ITD degradation by PF15 (Tfa) impacts the pathophysiology of FLT3-ITD-driven leukemia. By utilizing both in vitro cell lines and in vivo mouse models, researchers can investigate the link between targeted protein degradation and disease outcomes. invivochem.cominvivochem.commedchemexpress.commedchemexpress.comtargetmol.comnih.gov

The observed inhibition of proliferation in FLT3-ITD positive cell lines directly demonstrates that degrading this aberrant kinase can impede the uncontrolled cell growth characteristic of this type of leukemia. invivochem.commedchemexpress.commedchemexpress.comtargetmol.com In vivo studies, showing reduced tumor growth and extended survival in treated mice, provide compelling evidence that FLT3-ITD degradation can translate into a favorable impact on the disease course in a living system. invivochem.commedchemexpress.commedchemexpress.comtargetmol.comnih.gov These studies highlight the potential of PROTAC-mediated degradation of FLT3-ITD as a strategy to interfere with the key molecular driver of the disease.

In Vivo Efficacy of PF15 (Tfa) in Mouse Models invivochem.commedchemexpress.commedchemexpress.com

| Model | Treatment Regimen | Key Finding |

| BaF3-FLT3-ITD Xenograft Model | 10 or 20 mg/kg, ip, once daily for 10 days | Inhibited tumor growth (58.4% at 10 mg/kg) |

| BaF3-FLT3-ITD In Situ Model | 20 mg/kg twice daily or 40 mg/kg once daily, ip, 12 days | Prolonged median survival (from 11 to 15 days) |

Development of PF15 (Tfa) as a Tool for Advancing Proteome-Wide Degradation Strategies

PF15 (Tfa), as a well-characterized PROTAC targeting FLT3-ITD, serves as a valuable tool for advancing the broader field of targeted protein degradation and proteome-wide degradation strategies. Its design, linking a ligand for FLT3 kinase to a ligand for the CRBN E3 ligase, exemplifies the PROTAC modality for inducing targeted protein degradation. invivochem.cominvivochem.commedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.comresearchgate.net

The successful application of PF15 (Tfa) in selectively degrading FLT3-ITD in various preclinical models provides a concrete example of the power of PROTAC technology. invivochem.commedchemexpress.commedchemexpress.comtargetmol.comnih.gov The detailed studies on its dose- and time-dependent degradation kinetics contribute to the understanding of the principles governing PROTAC-mediated degradation. invivochem.commedchemexpress.com This knowledge gained from studying PF15 (Tfa) can inform the design and development of new PROTACs targeting other proteins, thereby contributing to the advancement of proteome-wide degradation approaches for research and potential therapeutic applications.

Investigating Resistance Mechanisms in Preclinical Models to PF15 (Tfa) Degradation

Investigation into resistance mechanisms is a critical aspect of preclinical research to anticipate potential challenges in clinical translation. While the provided information primarily focuses on the efficacy of PF15 (Tfa), the use of cell lines harboring mutations known to confer resistance to traditional FLT3 inhibitors (such as ITD-D835V and ITD-F691L) in studies with PF15 (Tfa) indicates an ongoing effort to understand how these mutations might impact PROTAC-mediated degradation. invivochem.commedchemexpress.comresearchgate.net

Although PF15 (Tfa) showed reduced anti-proliferative activity against cells with these resistant mutations compared to those with only FLT3-ITD, it still demonstrated the ability to downregulate the phosphorylation of FLT3 and STAT5 in these resistant lines at higher concentrations. invivochem.commedchemexpress.com This suggests that while degradation might be impacted by certain resistance mutations, the compound can still exert some effect on the signaling pathway. Further detailed studies are needed to fully elucidate the specific mechanisms of acquired resistance that may emerge against PF15 (Tfa) degradation in preclinical models, which could involve alterations in the target protein, E3 ligase, or components of the ubiquitination and proteasomal degradation pathways. Understanding these mechanisms is vital for developing strategies to overcome resistance and improve the long-term efficacy of PF15 (Tfa) or similar degraders.

Q & A

Basic: What experimental approaches are foundational for studying PF15 (Tfa) sRNA-mediated epigenetic inheritance?

Answer: Key methodologies include:

- Genome purification and sequencing to identify sRNA candidates, followed by BLAST analysis to detect sequence homology with host genes (e.g., C. elegans maco-1) .

- Mutant strain analysis (e.g., Cer1(gk870313)) to validate sRNA transmission pathways .

- Intergenic region screening to locate putative sRNA loci in PF15 .

These steps align with standards for microbial genomics and RNA biology, emphasizing reproducibility through detailed protocols .

Basic: How can researchers ensure reproducibility in PF15 (Tfa) experiments?

Answer:

- Documentation: Provide exhaustive experimental details (e.g., strain preparation, RNA extraction protocols) in supplementary materials, adhering to journal guidelines like Beilstein Journal of Organic Chemistry .

- Data sharing: Deposit raw sequencing data in public repositories (e.g., NCBI SRA) and cite primary sources to avoid reliance on unverified secondary data .

Advanced: What challenges arise when narrowing down target sRNAs in PF15 (Tfa), and how can they be addressed?

Answer:

- Challenge 1: Low sequence similarity between PF15 sRNA and host genes (e.g., 17nt match with C. elegans maco-1) complicates target identification .

- Challenge 2: Intergenic regions may harbor non-functional sRNA candidates.

Solutions:

Advanced: How should researchers address contradictory data in PF15 (Tfa) studies (e.g., conflicting sRNA effects)?

Answer:

- Replicate experiments under standardized conditions to rule out technical variability .

- Meta-analysis: Compare results with existing datasets (e.g., PA14-induced avoidance mechanisms) to identify context-dependent variables .

- Expert review: Engage interdisciplinary teams to evaluate methodological flaws (e.g., confounding variables in C. elegans assays) .

Advanced: What frameworks guide robust experimental design for PF15 (Tfa) sRNA transmission studies?

Answer:

- FINER criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, testing Cer1's role in sRNA transfer meets "Novel" and "Relevant" benchmarks .

- Milestone-driven workflows: Define critical phases (e.g., mutant validation, RNA sequencing) and allocate tasks within research teams .

Basic: What are the minimal data requirements to validate PF15 (Tfa) sRNA identity?

Answer:

- Sequencing validation: Provide chromatograms and quality scores (Q ≥ 30) for sRNA reads .

- Purity evidence: Include HPLC/MS data for RNA extracts and negative controls (e.g., RNase-treated samples) .

- Phenotypic confirmation: Demonstrate functional loss in knockout models (e.g., Cer1 mutants) .

Advanced: How can PF15 (Tfa) findings be integrated into broader epigenetic inheritance theories?

Answer:

- Comparative analysis: Contrast PF15 sRNA mechanisms with other transgenerational models (e.g., Drosophila piRNA pathways) to identify conserved vs. unique features .

- Theoretical modeling: Develop computational frameworks to predict sRNA-host interactions across taxa, leveraging tools like C. elegans gene networks .

Basic: What standards govern PF15 (Tfa) data presentation in manuscripts?

Answer:

- Tables/Figures: Use self-explanatory titles (e.g., "PF15 sRNA Homology with Host Genes") and avoid data redundancy between text and visuals .

- Supplemental files: Annotate datasets with metadata (e.g., sequencing parameters, strain IDs) for public access .

Advanced: How can researchers apply the PICO framework to formulate PF15 (Tfa) hypotheses?

Answer:

- Population (P): C. elegans strains exposed to PF15.

- Intervention (I): sRNA knockdown via Cer1 mutants.

- Comparison (C): Wild-type vs. mutant avoidance responses.

- Outcome (O): Quantify avoidance behavior changes (e.g., chemotaxis assays) .

Basic: What ethical considerations apply to PF15 (Tfa) studies involving genetic mutants?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.